(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, general principles of chemical reactions involving similar compounds can be applied. For example, the reaction kinetics of H-atom abstraction reactions of C1-C4 alkanes by certain radicals have been studied using high-level quantum chemical methods and TST master-equation analysis .Scientific Research Applications
Structural Characterization in Drug Synthesis
The compound has been studied for its structural characterization, particularly as a side product in the synthesis of new anti-tuberculosis drug candidates, indicating its relevance in the pharmaceutical industry for drug development processes (Eckhardt et al., 2020).
Antimicrobial and Anti-tuberculosis Activity
Several studies have explored the antimicrobial properties of related compounds, particularly in the context of anti-tuberculosis drug development. This highlights the compound's potential in contributing to the treatment of infectious diseases (Nagaraj et al., 2018).
Structural Analysis in Crystallography
Research has also focused on the detailed structural analysis of similar compounds in crystallography, providing insights into their molecular geometry and potential interactions in biological systems (Revathi et al., 2015).
Development of Novel PPARpan Agonists
The compound's derivatives have been used in the synthesis of potent PPARpan agonists, indicating its utility in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors (Guo et al., 2006).
Discovery and Preclinical Profiling of Antagonists
Derivatives of the compound have been investigated in the discovery and preclinical profiling of antagonists, particularly for the P2X7 receptor, highlighting its potential in the development of mood disorder treatments (Chrovian et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, compounds with a similar structure have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . They bind to these receptors and can potentially alter their function .
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function, hypertension, and various neurological conditions .
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIBLYHORBGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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